molecular formula C7H11NS B2766968 2-(Thiophen-3-yl)propan-1-amine CAS No. 149977-40-2

2-(Thiophen-3-yl)propan-1-amine

Cat. No.: B2766968
CAS No.: 149977-40-2
M. Wt: 141.23
InChI Key: ZPFUOVZGZSQEQP-UHFFFAOYSA-N
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Description

2-(Thiophen-3-yl)propan-1-amine is a primary amine with a propane backbone, where the amine group (-NH₂) is located at the first carbon (propan-1-amine), and the second carbon is substituted with a thiophen-3-yl group. Thiophene, a sulfur-containing aromatic heterocycle, confers unique electronic and steric properties to the molecule. This compound is of interest in pharmaceutical chemistry, particularly as an intermediate or impurity in the synthesis of drugs like Duloxetine hydrochloride . Its structural features, including the amine positioning and thiophene substitution, influence its physicochemical behavior and biological interactions.

Properties

IUPAC Name

2-thiophen-3-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS/c1-6(4-8)7-2-3-9-5-7/h2-3,5-6H,4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFUOVZGZSQEQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149977-40-2
Record name 2-(thiophen-3-yl)propan-1-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-3-yl)propan-1-amine can be achieved through several methods. One common method involves the reaction of thiophene with a suitable amine precursor. For example, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize aminothiophene derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-3-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield thiophene S-oxides, while substitution reactions can produce a wide range of functionalized thiophene derivatives.

Mechanism of Action

The mechanism of action of 2-(Thiophen-3-yl)propan-1-amine is similar to that of amphetamines. It is believed to act as a norepinephrine-dopamine reuptake inhibitor and/or releasing agent . This means that it increases the levels of norepinephrine and dopamine in the brain by inhibiting their reuptake or promoting their release, leading to stimulant effects.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Thiophene Position: Thiophen-3-yl (target compound) vs. Thiophen-2-yl derivatives (e.g., ) exhibit altered dipole moments due to sulfur’s position, affecting solvation and intermolecular interactions .
  • Amine Positioning :

    • Propan-1-amine (target) vs. propan-2-amine (): The primary amine in propan-1-amine increases hydrogen-bonding capacity, influencing solubility and receptor binding. Propan-2-amine derivatives, such as (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride, may exhibit stereospecific interactions in chiral environments .
  • Propargylamine (): The triple bond in prop-2-yn-1-amine derivatives increases electrophilicity, making these compounds reactive intermediates in click chemistry or irreversible enzyme inhibitors .

Physicochemical Properties

  • Solubility :

    • Salt forms (e.g., hydrochloride in , oxalate in ) significantly enhance water solubility. For example, (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride is more soluble in polar solvents than the free base .
    • Branched analogs (e.g., 2-methyl-N-(thiophen-3-ylmethyl)propan-1-amine) show increased lipophilicity, favoring blood-brain barrier penetration .
  • Thermophysical Behavior: Linear primary amines like this compound exhibit lower viscosity deviations (ηΔ) in alcohol solutions compared to bulkier analogs, as observed in similar 1-alkanol + amine systems .

Biological Activity

2-(Thiophen-3-yl)propan-1-amine, a thiophene-derived compound, has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₉N₁S₁, featuring a thiophene ring attached to a propan-1-amine structure. The presence of the thiophene moiety enhances its potential interactions in biological systems due to its aromatic nature, which may influence enzyme activity and receptor binding.

The mechanism of action of this compound is believed to be similar to that of amphetamines. It acts as a norepinephrine-dopamine reuptake inhibitor and/or releasing agent, modulating neurotransmitter levels in the synaptic cleft and affecting neuronal signaling pathways. This mechanism underlies its potential therapeutic applications in treating neurological disorders.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of thiophene compounds can inhibit the growth of various bacterial strains, suggesting that this compound may serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. Research suggests that it may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity A study demonstrated that thiophene derivatives, including this compound, exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects Research indicated that this compound could reduce levels of inflammatory markers in vitro, suggesting potential therapeutic applications in inflammatory conditions.
Neuropharmacological Studies Investigations into the neuropharmacological properties revealed that this compound can affect dopamine and norepinephrine levels, indicating its potential use in treating mood disorders.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including reductive amination. Its derivatives are also being explored for enhanced biological activity. For instance, modifications to the amine group can lead to compounds with improved pharmacological profiles.

Future Directions

Ongoing research aims to further elucidate the biological mechanisms underlying the activities of this compound. Future studies should focus on:

  • In vivo studies to confirm the therapeutic potential observed in vitro.
  • Structure–activity relationship (SAR) studies to identify key structural features responsible for its biological effects.
  • Clinical trials to evaluate safety and efficacy in humans.

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